molecular formula C17H17N3O4S2 B161302 4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide CAS No. 684236-01-9

4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No. B161302
M. Wt: 391.5 g/mol
InChI Key: CENSVXZQMJBVHY-UHFFFAOYSA-N
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Description

The compound “4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide” is a novel antitumor agent that inhibits the growth and invasion of breast cancer cells in vitro and in vivo .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied, but the specific details are not available in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied, but the specific details are not available in the search results .

Scientific Research Applications

Photodynamic Therapy Potential

One significant application of a similar compound, zinc phthalocyanine substituted with benzenesulfonamide derivative groups, is in photodynamic therapy for cancer treatment. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Inhibitors of Enzymatic Activities

Another research avenue explores benzenesulfonamides as inhibitors of specific enzymes. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in the context of neuronal injury and diseases (Röver et al., 1997).

Cytotoxicity and Antitumor Activity

A series of benzenesulfonamides have been tested for their cytotoxicity and tumor specificity, and some have shown strong inhibition of human cytosolic isoforms, pointing to their potential in anti-tumor activity studies (Gul et al., 2016).

Anticonvulsant Properties

Certain derivatives of benzenesulfonamide, including sulfonamide thiazole moiety, have demonstrated anticonvulsant activity, with specific compounds providing protection against convulsions in experimental models (Farag et al., 2012).

Anticancer Potential

Novel aminothiazole-paeonol derivatives, including benzenesulfonamides, have exhibited significant anticancer potential, particularly against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines. Some compounds in this category have shown higher potency against these cancer cell lines compared to traditional drugs like 5-fluorouracil (Tsai et al., 2016).

Future Directions

Research on this compound and similar compounds is ongoing, and a host of potential drug molecules have been customized for clinical use . The future directions of research on this compound could involve further exploration of its antitumor properties and potential applications in cancer treatment.

properties

IUPAC Name

4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-24-15-4-2-3-12(16(15)21)11-19-13-5-7-14(8-6-13)26(22,23)20-17-18-9-10-25-17/h2-10,19,21H,11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENSVXZQMJBVHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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